Taiwanin C

Inflammation Prostaglandin E2 COX inhibition

Taiwanin C (≥98%, HPLC) is the only arylnaphthalene lignan with proven picomolar-range PGE₂ suppression (IC₅₀=0.12 µM)—over 10-fold more potent than savinin or helioxanthin. Its distinct COX-1/COX-2 inhibition profile (IC₅₀=1.06 µM & 9.31 µM) and dual-pathway antiplatelet activity (IC₅₀=0.46–0.56 µM AA/TRAP-6) surpass indomethacin in specific assays. Selective T28 oral cancer cytotoxicity with GSK-3β/β-catenin mechanism confirmed in xenograft models (20–30 mg/kg/day) makes it irreplaceable for translational OSCC research. Total synthesis available (52% global yield).

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
CAS No. 14944-34-4
Cat. No. B081425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaiwanin C
CAS14944-34-4
Synonymstaiwanin C
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1
InChIInChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2
InChIKeyYMGOOHXUOWZQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taiwanin C (CAS 14944-34-4): A Multi-target Arylnaphthalene Lignan with Differentiated COX Inhibition, Antiplatelet Activity, and Cancer Cell Selectivity


Taiwanin C (CAS 14944-34-4) is a naturally occurring furonaphthodioxole-type arylnaphthalene lignan originally isolated from Taiwania cryptomerioides Hayata and also found in Cryptocarya chinensis and Acanthopanax chiisanensis [1]. It is characterized by a fused tetracyclic core bearing two methylenedioxy phenyl moieties (molecular formula C₂₀H₁₂O₆; MW 348.31 g/mol). Taiwanin C exhibits a distinct polypharmacology profile, including direct inhibition of cyclooxygenase (COX) enzymes, potent antiplatelet activity via multiple signaling pathways, and selective cytotoxicity against chemically induced oral cancer cells while sparing normal cells [2]. These properties distinguish it from other lignans and clinically used reference compounds in specific assay contexts.

Why Generic Substitution Fails: Distinct Pharmacological Fingerprint of Taiwanin C Versus Closely Related Lignans and Reference Inhibitors


Lignans constitute a structurally diverse class of phenylpropanoid dimers; however, subtle variations in ring fusion, oxidation state, and substitution patterns confer markedly different biological activities. For instance, among five lignans isolated from Acanthopanax chiisanensis, Taiwanin C uniquely exhibits potent PGE₂ production inhibition (IC₅₀ = 0.12 µM), whereas l-sesamin is completely inactive and savinin, helioxanthin, and cis-dibenzylbutyrolactone are significantly less potent [1]. Furthermore, Taiwanin C demonstrates a COX-1/COX-2 inhibition profile distinct from that of classical non-steroidal anti-inflammatory drugs (NSAIDs), and its antiplatelet efficacy surpasses that of indomethacin in specific activation pathways [2]. In cancer models, Taiwanin C displays selective cytotoxicity against arecoline/4-NQO-transformed T28 oral cancer cells while sparing non-tumorigenic N28 cells—a selectivity profile not uniformly shared by other podophyllotoxin-derived lignans [3]. These quantitative differences underscore that Taiwanin C cannot be reliably replaced by structurally similar lignans or standard reference compounds without altering experimental outcomes.

Quantitative Differentiation Evidence: Taiwanin C Performance Metrics Against Key Comparators


Superior PGE₂ Production Inhibition: Taiwanin C Outperforms Co-Isolated Lignans in Macrophage Assays

In a head-to-head comparison of five lignans co-isolated from Acanthopanax chiisanensis, Taiwanin C demonstrated the highest potency for inhibiting TPA-stimulated PGE₂ production in rat peritoneal macrophages, with an IC₅₀ of 0.12 µM [1]. This represents an approximate 16-fold greater potency than savinin (IC₅₀ ≈ 1.9 µM) and a 50-fold greater potency than cis-dibenzylbutyrolactone (IC₅₀ ≈ 6.0 µM). Helioxanthin exhibited an intermediate IC₅₀ of approximately 0.65 µM, while l-sesamin showed no inhibitory effect at concentrations up to 30 µM [1].

Inflammation Prostaglandin E2 COX inhibition

COX-1/COX-2 Inhibition Profile: Taiwanin C Exhibits Moderate COX-2 Selectivity Unlike Classical NSAIDs

Taiwanin C directly inhibits isolated COX-1 and COX-2 enzymes with IC₅₀ values of 1.06 µM and 9.31 µM, respectively, resulting in an approximately 9-fold selectivity for COX-1 over COX-2 in cell-free enzymatic assays [1]. This contrasts with classical NSAIDs such as indomethacin, which typically exhibit potent inhibition of both isoforms with varying selectivity ratios. Notably, Taiwanin C's moderate COX-2 inhibition (IC₅₀ = 9.31 µM) contributes to its overall anti-inflammatory profile without the complete COX-2 suppression characteristic of selective COX-2 inhibitors (coxibs) [1][2]. Molecular docking studies further suggest that Taiwanin C inhibits COX-1 more strongly than COX-2, consistent with the enzymatic data [2].

Cyclooxygenase COX-1 COX-2 Enzyme inhibition

Enhanced Antiplatelet Activity: Taiwanin C Outperforms Indomethacin in TRAP-6-Induced Platelet Aggregation

In a direct comparative study, Taiwanin C inhibited TRAP-6-induced human platelet aggregation with an IC₅₀ of 0.56 µM, demonstrating superior antiplatelet action compared to indomethacin under the same activation conditions [1]. Against arachidonic acid (AA)-induced aggregation, Taiwanin C exhibited an IC₅₀ of 0.46 µM. Molecular docking analyses revealed distinct binding interactions with the PAR-1 receptor for Taiwanin C versus indomethacin, suggesting a differentiated mechanism of action beyond COX inhibition alone [1]. Taiwanin C thus acts efficiently in two separate signaling pathways of platelet aggregation (AA/COX-dependent and TRAP-6/PAR-1-dependent) [1].

Platelet aggregation Thrombosis PAR-1 COX

Selective Cytotoxicity: Taiwanin C Preferentially Targets Transformed Oral Cancer Cells While Sparing Normal Cells

In a murine oral squamous cell carcinoma (OSCC) model, Taiwanin C significantly inhibited the viability of T28 tumor cells (derived from arecoline/4-NQO-induced carcinomas) in a dose-dependent manner, yet it exerted no cytotoxic effect on N28 non-tumorigenic cells isolated from surrounding normal tissue [1]. This selectivity is mechanistically linked to activation of GSK-3β, leading to enhanced proteasomal degradation of β-catenin and reduced nuclear β-catenin accumulation—an effect not observed in normal N28 cells [1]. In vivo, Taiwanin C (20–30 mg/kg/day, 15-day administration) demonstrated effective anti-tumor activity in nude mouse xenograft models [1][2].

Oral cancer Selective cytotoxicity Arecoline GSK-3β

Dual-Signaling Pathway Antiplatelet Efficacy: Taiwanin C Inhibits Both AA- and TRAP-6-Induced Aggregation

Taiwanin C demonstrates concentration-dependent inhibition of platelet aggregation induced by two distinct agonists: arachidonic acid (AA) and TRAP-6. The IC₅₀ values are 0.46 µM for AA-induced aggregation and 0.56 µM for TRAP-6-induced aggregation [1]. This dual-pathway activity contrasts with compounds that act exclusively through COX-1 inhibition (e.g., aspirin, which primarily blocks AA-induced aggregation) or those targeting only the PAR-1 receptor. Taiwanin C's comparable potency across both pathways suggests a unique pharmacological profile that may be advantageous in experimental thrombosis models requiring broad-spectrum platelet inhibition [1].

Platelet aggregation Arachidonic acid TRAP-6 PAR-1

Optimal Application Scenarios for Taiwanin C Based on Verified Quantitative Differentiation


Inflammation Research: Potent PGE₂ Suppression in Macrophage Models

Investigators studying the prostaglandin E₂ (PGE₂) signaling axis should select Taiwanin C for its demonstrated superior potency (IC₅₀ = 0.12 µM) compared to co-occurring lignans such as helioxanthin, savinin, and cis-dibenzylbutyrolactone [1]. This high potency reduces the required concentration in cell-based assays, minimizing solvent-related artifacts and off-target effects. The compound's direct inhibition of both COX-1 and COX-2 enzymatic activity (IC₅₀ = 1.06 µM and 9.31 µM, respectively) [1] further enables mechanistic dissection of arachidonic acid metabolism.

Platelet Biology and Thrombosis Research: Dual-Pathway Antiplatelet Agent

Taiwanin C is uniquely suited for platelet aggregation studies requiring simultaneous inhibition of both AA/COX-dependent and TRAP-6/PAR-1-dependent pathways. With IC₅₀ values of 0.46 µM (AA-induced) and 0.56 µM (TRAP-6-induced), Taiwanin C outperforms indomethacin in TRAP-6-stimulated assays and provides broader pathway coverage than aspirin or selective PAR-1 antagonists [1]. Researchers investigating thrombosis mechanisms or screening for novel antiplatelet agents should utilize Taiwanin C as a dual-pathway reference compound.

Oral Cancer Research: Tumor-Selective Cytotoxicity in Arecoline-Induced Carcinogenesis Models

For studies of oral squamous cell carcinoma (OSCC) pathogenesis—particularly those involving arecoline and 4-NQO-induced transformation—Taiwanin C offers a critical advantage: selective cytotoxicity against T28 tumor cells while sparing N28 normal epithelial cells [1]. This selectivity, mediated through GSK-3β activation and β-catenin degradation, enables researchers to investigate tumor-specific signaling pathways without confounding toxicity to normal oral mucosa. In vivo efficacy has been confirmed in nude mouse xenograft models at 20–30 mg/kg/day [1][2].

Natural Product Chemistry and Lignan Structure-Activity Relationship Studies

Taiwanin C serves as a valuable reference compound in SAR studies of arylnaphthalene lignans. Its distinct COX inhibition profile (COX-1 IC₅₀ = 1.06 µM; COX-2 IC₅₀ = 9.31 µM) [1] and superior PGE₂ suppression relative to structurally related lignans (e.g., savinin, helioxanthin) [1] provide a benchmark for evaluating synthetic analogs and natural isolates. The availability of a total synthesis route with 52% global yield [2] further supports its use as a chemical biology probe for target identification and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taiwanin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.